

# In-Depth Technical Guide: Antileishmanial Agent-28

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Antileishmanial agent-28*

Cat. No.: *B3026819*

[Get Quote](#)

## COMPOUND IDENTIFICATION

CAS Number: 1135272-09-1[1] Chemical Name: N4-Benzyl-N2-methylquinazoline-2,4-diamine hydrochloride[1] Synonyms: **Antileishmanial agent-28**, Compound 12[2][3]

## Core Summary

**Antileishmanial agent-28** is a member of the N<sup>2</sup>,N<sup>4</sup>-disubstituted quinazoline-2,4-diamine class of compounds investigated for its therapeutic potential against Leishmaniasis. This document provides a comprehensive overview of its biological activity, mechanism of action, and the experimental protocols utilized in its evaluation, based on the seminal work by Van Horn et al. (2014) in the Journal of Medicinal Chemistry. The compound has demonstrated noteworthy efficacy against *Leishmania donovani*, the causative agent of visceral leishmaniasis.

## Quantitative Data

The following table summarizes the key in vitro efficacy and cytotoxicity data for **Antileishmanial agent-28**.

| Parameter | Species/Cell Line                                           | Value (µM) | Reference |
|-----------|-------------------------------------------------------------|------------|-----------|
| EC50      | Leishmania donovani<br>(intracellular<br>amastigotes)       | 1.5        | [3][4]    |
| EC50      | Leishmania<br>amazonensis<br>(intracellular<br>amastigotes) | 13         | [3][4]    |
| EC50      | J774A.1 (murine<br>macrophage cell line)                    | 18         | [3][4]    |

## Experimental Protocols

The following protocols are detailed as described in the primary literature for the evaluation of **Antileishmanial agent-28**.

### In Vitro Antileishmanial Activity Assay

This assay quantifies the efficacy of the compound against intracellular amastigotes of Leishmania.

- **Cell Culture:** Murine macrophage cell line J774A.1 is maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO<sub>2</sub> atmosphere.
- **Parasite Infection:** Macrophages are seeded in 96-well plates and infected with Leishmania promastigotes. After incubation to allow for phagocytosis, extracellular parasites are removed by washing.
- **Compound Application:** **Antileishmanial agent-28** is dissolved in dimethyl sulfoxide (DMSO) and serially diluted to the desired concentrations in the culture medium. The compound solutions are then added to the infected macrophages.
- **Incubation:** The plates are incubated for 72 hours at 37°C in a 5% CO<sub>2</sub> atmosphere to allow for compound activity.

- Quantification of Parasite Load: The number of intracellular amastigotes is determined by staining with a DNA-specific fluorescent dye (e.g., DAPI) and counting using a high-content imaging system.
- Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting the percentage of parasite inhibition against the compound concentration and fitting the data to a dose-response curve.

## In Vitro Cytotoxicity Assay

This assay determines the toxicity of the compound to a mammalian cell line.

- Cell Culture: J774A.1 macrophages are seeded in 96-well plates and grown to sub-confluence.
- Compound Application: Serial dilutions of **Antileishmanial agent-28** are added to the cells.
- Incubation: The plates are incubated for 72 hours under the same conditions as the antileishmanial assay.
- Viability Assessment: Cell viability is measured using a standard method such as the resazurin reduction assay, which correlates fluorescence with the number of viable cells.
- Data Analysis: The half-maximal effective concentration (EC50) for cytotoxicity is determined from the dose-response curve.

## Mechanism of Action Study: Folate Competition Assay

This experiment investigates the potential inhibition of the folate pathway in *Leishmania*.

- Specialized Media Preparation: A custom RPMI-1640 medium deficient in folic acid and p-aminobenzoic acid (PABA) is prepared.
- Parasite Adaptation: *Leishmania donovani* axenic amastigotes are gradually adapted to grow in the folate-deficient medium.
- Susceptibility Testing: The adapted parasites are exposed to **Antileishmanial agent-28** in both the folate-deficient medium and the same medium supplemented with folic acid.

- **Controls:** Known antifolate drugs, such as methotrexate and pyrimethamine, are used as positive controls, while miltefosine, which has a different mechanism of action, serves as a negative control.
- **Data Analysis:** The EC50 values of the compounds in the presence and absence of folinic acid are compared. A significant increase in the EC50 value in the presence of folinic acid suggests that the compound targets the folate biosynthesis pathway.

## Visualizations

## Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and biological evaluation of the quinazoline-2,4-diamine series, including **Antileishmanial agent-28**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and biological evaluation of **Antileishmanial agent-28**.

## Proposed Signaling Pathway

The diagram below depicts the proposed mechanism of action for **Antileishmanial agent-28**, targeting the folate biosynthesis pathway in Leishmania.



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action via inhibition of Dihydrofolate Reductase (DHFR).

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1135272-09-1|N4-Benzyl-N2-methylquinazoline-2,4-diamine hydrochloride|BLD Pharm [bldpharm.com]
- 2. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 3. [medchemexpress.com](https://medchemexpress.com) [medchemexpress.com]
- 4. [medchemexpress.com](https://medchemexpress.com) [medchemexpress.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Antileishmanial Agent-28]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3026819#antileishmanial-agent-28-cas-number\]](https://www.benchchem.com/product/b3026819#antileishmanial-agent-28-cas-number)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)